![molecular formula C19H26ClN3 B13860749 (R)-8-Dipropylamino-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile hydrochloride](/img/structure/B13860749.png)
(R)-8-Dipropylamino-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
U 92016A: is a synthetic organic compound known for its high affinity and selectivity towards the serotonin receptor subtype 5-HT1A. It is a potent, metabolically stable, and orally active agonist with a significant degree of intrinsic activity . This compound has been extensively studied for its potential therapeutic applications, particularly in the fields of neuroscience and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of U 92016A involves multiple steps, starting with the preparation of the core tetrahydrobenzindole structure. The key steps include:
Formation of the Indole Core: This involves the cyclization of appropriate precursors to form the indole ring system.
Substitution Reactions: Introduction of functional groups such as the dipropylamino group and the cyano group at specific positions on the indole ring.
Hydrogenation: Reduction of the indole ring to form the tetrahydrobenzindole structure.
Industrial Production Methods: Industrial production of U 92016A follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key parameters include temperature control, choice of solvents, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: U 92016A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying degrees of activity.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and amines are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various analogs of U 92016A, each with distinct pharmacological profiles. These analogs are often studied for their potential therapeutic applications .
Scientific Research Applications
U 92016A has a wide range of scientific research applications, including:
Neuroscience: It is used to study the role of serotonin receptors in the brain and their involvement in mood regulation, anxiety, and depression.
Cardiovascular Research: U 92016A is used to investigate its effects on blood pressure and heart rate, providing insights into its potential use in treating hypertension.
Behavioral Studies: The compound is utilized in animal models to study its effects on behavior, including social interaction and aggression.
Mechanism of Action
U 92016A exerts its effects primarily through its high affinity and selectivity for the serotonin receptor subtype 5-HT1A. Upon binding to this receptor, it activates intracellular signaling pathways that lead to various physiological responses. Key molecular targets and pathways involved include:
Inhibition of Adenylyl Cyclase: U 92016A decreases the forskolin-induced increase in cyclic AMP synthesis, leading to reduced intracellular cyclic AMP levels.
Activation of G-Protein Coupled Receptors: The compound activates G-protein coupled receptors, which play a crucial role in transmitting signals from the cell surface to the interior.
Modulation of Neurotransmitter Release: U 92016A influences the release of neurotransmitters such as serotonin and dopamine, affecting mood and behavior.
Comparison with Similar Compounds
8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT): Another selective agonist for the serotonin receptor subtype 5-HT1A, used in similar research applications.
Buspirone: A partial agonist of the 5-HT1A receptor, commonly used as an anxiolytic agent.
Gepirone: Another 5-HT1A receptor agonist with potential antidepressant and anxiolytic properties.
Uniqueness of U 92016A: U 92016A is unique due to its exceptionally high intrinsic activity and long duration of action. It has shown greater potency and efficacy in various assays compared to other similar compounds. Additionally, its metabolic stability and oral bioavailability make it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H26ClN3 |
|---|---|
Molecular Weight |
331.9 g/mol |
IUPAC Name |
8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile;hydrochloride |
InChI |
InChI=1S/C19H25N3.ClH/c1-3-9-22(10-4-2)16-7-5-14-6-8-19-18(17(14)12-16)11-15(13-20)21-19;/h6,8,11,16,21H,3-5,7,9-10,12H2,1-2H3;1H |
InChI Key |
XHLKAMFNZKKRFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1CCC2=C(C1)C3=C(C=C2)NC(=C3)C#N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



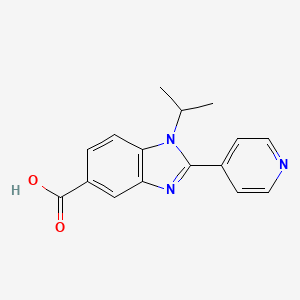
![2-[N-[(2R)-1-(1H-imidazol-5-yl)propan-2-yl]-C-phenylcarbonimidoyl]phenol](/img/structure/B13860673.png)

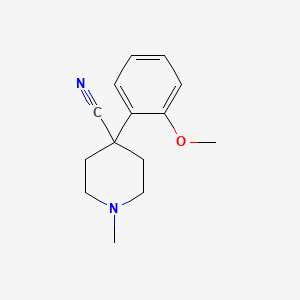
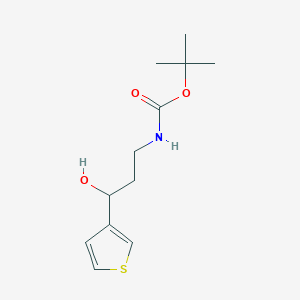

![3-(3,5-difluoro-2-methoxyphenyl)-5-(1-(1-(methylsulfonyl)piperidin-4-yl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13860702.png)
![1-[4-(Hydroxymethyl)-3-methoxyphenyl]pyridin-2-one](/img/structure/B13860709.png)
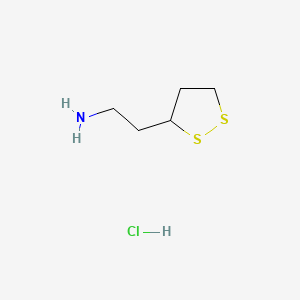
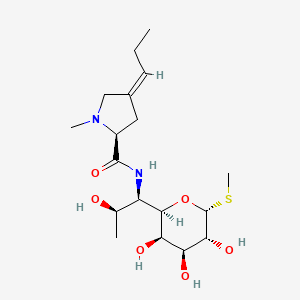
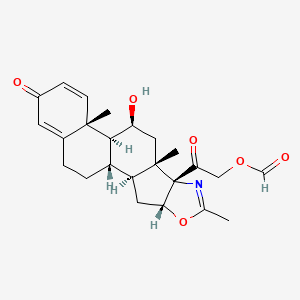
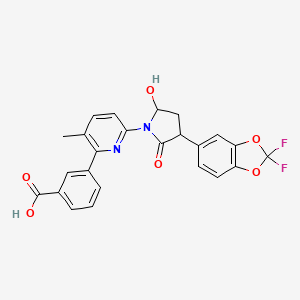
![2-(4-chlorophenyl)-2,7-Diazaspiro[4.4]nonane](/img/structure/B13860760.png)
